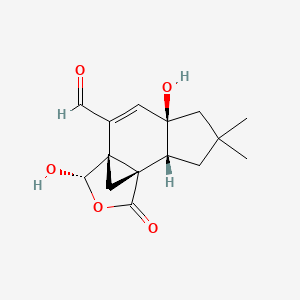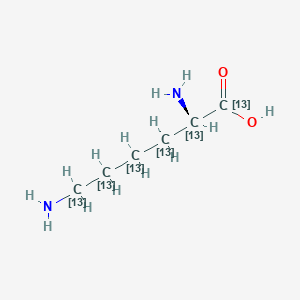
4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrimidinone derivatives are synthesized through various methods. A study by (Glidewell et al., 2003) describes the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally related to the one . This process involves benzylation and nitrosation reactions.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of planar pyrimidine rings and various substituents that influence their chemical behavior. (Craciun et al., 1998) studied the crystal and molecular structure of a similar compound, providing insights into the tautomeric forms and planarity of the pyrimidine ring.
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, including hydrogen bonding and polymorphism, as demonstrated in studies like those by (Glidewell et al., 2003). These reactions are crucial for understanding the reactivity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from studies like (Craciun et al., 1998), which analyze their crystal structure and intermolecular interactions.
Chemical Properties Analysis
Pyrimidinone derivatives exhibit unique chemical properties due to their molecular structure. The presence of amino groups and other substituents significantly influences their chemical behavior, as seen in the works of (Glidewell et al., 2003) and (Craciun et al., 1998).
Wissenschaftliche Forschungsanwendungen
Structural and Activity Studies
- The compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These compounds have shown potent in vitro activity and have been active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Crystallographic Studies
- The compound is related to a series of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-ones that crystallize in polymorphic forms. These studies provide valuable insights into molecular interactions, hydrogen bonding, and crystal packing, which are crucial for understanding the chemical behavior and potential applications of the compound (Glidewell et al., 2003).
Synthesis and Modification
- The compound is part of a group of nucleoside derivatives, where modifications at the C2' and C5' ribose positions lead to the formation of amine analogues of the nucleosides. These derivatives serve as precursors for bifunctional chelators and have been used to synthesize rhenium tricarbonyl complexes, showcasing their importance in the field of medicinal chemistry and imaging (Wei et al., 2005).
- An efficient synthetic route involving this compound category offers a pathway to 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds. This synthesis is crucial for developing novel nucleoside analogues with potential therapeutic applications (Wang & Gold, 2009).
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)/t9-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMUPUHDLZMFG-YUSALJHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2N3O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)



![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)

